4-(1-Aminoprop-2-EN-1-YL)phenol
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Overview
Description
4-(1-Aminoprop-2-EN-1-YL)phenol is an organic compound with the molecular formula C9H11NO. It is a derivative of phenol, where the hydroxyl group is substituted with a 1-aminoprop-2-en-1-yl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Aminoprop-2-EN-1-YL)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of a suitable aryl halide with an appropriate nucleophile. For example, the reaction of 4-bromophenol with allylamine under basic conditions can yield this compound .
Industrial Production Methods
On an industrial scale, the production of this compound may involve the catalytic hydrogenation of a precursor compound, followed by purification steps such as recrystallization or distillation to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
4-(1-Aminoprop-2-EN-1-YL)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .
Scientific Research Applications
4-(1-Aminoprop-2-EN-1-YL)phenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It may be used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(1-Aminoprop-2-EN-1-YL)phenol involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various substitution and addition reactions. It may also interact with enzymes or receptors, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
Phenol: The parent compound, phenol, has a hydroxyl group attached to a benzene ring.
4-Aminophenol: Similar to 4-(1-Aminoprop-2-EN-1-YL)phenol but lacks the prop-2-en-1-yl group.
Allylphenol: Contains an allyl group attached to the phenol ring but lacks the amino group.
Uniqueness
This compound is unique due to the presence of both an amino group and an allyl group on the phenol ring. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile compound for various applications .
Properties
Molecular Formula |
C9H11NO |
---|---|
Molecular Weight |
149.19 g/mol |
IUPAC Name |
4-(1-aminoprop-2-enyl)phenol |
InChI |
InChI=1S/C9H11NO/c1-2-9(10)7-3-5-8(11)6-4-7/h2-6,9,11H,1,10H2 |
InChI Key |
YVLLLFDQHSKYMV-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(C1=CC=C(C=C1)O)N |
Origin of Product |
United States |
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